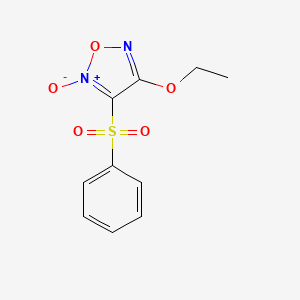

4-Ethoxy-3-phenylsulfonylfuroxan

描述

Structure

3D Structure

属性

分子式 |

C10H10N2O5S |

|---|---|

分子量 |

270.26 g/mol |

IUPAC 名称 |

3-(benzenesulfonyl)-4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C10H10N2O5S/c1-2-16-9-10(12(13)17-11-9)18(14,15)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI 键 |

HWPOZMMTECRYLB-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=NO[N+](=C1S(=O)(=O)C2=CC=CC=C2)[O-] |

同义词 |

4-ethoxy-3-phenylsulfonylfuroxan CHF 2363 CHF-2363 |

产品来源 |

United States |

Mechanistic Studies of Furoxan Reactivity and Transformation

Intramolecular Rearrangement and Isomerization Processes of Furoxans

Furoxans substituted unsymmetrically at the 3- and 4-positions, such as 4-Ethoxy-3-phenylsulfonylfuroxan, exist as a pair of regioisomers. researchgate.net These isomers can interconvert through intramolecular rearrangement, a process that can be induced thermally or photochemically. nih.gov A commonly proposed mechanism for this isomerization involves a high-energy intermediate, cis-1,2-dinitrosoethylene, which forms upon transient cleavage of the N-O bond within the ring. researchgate.net This intermediate allows for rotation and subsequent re-cyclization to yield the isomeric form.

The rate of furoxan isomerization is highly dependent on the electronic nature of the substituents at the 3- and 4-positions. The stability of the furoxan ring and the energy barrier to rearrangement are directly influenced by these groups. For this compound, the two substituents have opposing electronic effects.

Phenylsulfonyl Group (-SO₂Ph): This is a potent electron-withdrawing group, which significantly decreases the electron density of the furoxan ring. This effect is primarily inductive. researchgate.net

Ethoxy Group (-OEt): This is an electron-donating group through resonance, which increases the electron density of the ring.

The interplay of these groups governs the kinetic and thermodynamic parameters of the isomerization process. Studies on related heterocyclic systems have shown that electron-withdrawing groups can influence reaction rates significantly. nih.gov Furthermore, research characterizing furoxanyl (B1587844) systems as substituents has determined that they are strongly electron-attracting, a factor that profoundly impacts their reactivity. rsc.org

| Factor | Influence on Isomerization of this compound |

| Phenylsulfonyl Group (C3) | Electron-withdrawing; destabilizes the ring, potentially lowering the activation energy for ring cleavage to the dinitroso intermediate. |

| Ethoxy Group (C4) | Electron-donating; stabilizes the ring, potentially increasing the activation energy for isomerization. nih.gov |

| Solvent Polarity | While not extensively studied for this specific furoxan, in other systems, polar solvents can accelerate isomerization by stabilizing charged transition states. researchgate.net |

| Stimulus | The reaction can be initiated by either heat (thermal isomerization) or UV/visible light (photochemical isomerization). nih.gov |

Ring-Opening Mechanisms of Furoxans under Various Conditions

The furoxan ring is known for its lability and can undergo irreversible ring-opening, particularly under the influence of strong nucleophiles or in alkaline environments. researchgate.netrsc.org This process is distinct from the reversible isomerization rearrangement. The vulnerability of the ring often competes with substitution reactions. researchgate.net For this compound, ring-opening is a critical consideration, especially when strong bases or nucleophiles are employed. The reaction with primary and secondary amines, for instance, is known to readily cause ring-opening in many furoxan systems. nih.govrsc.org

Nucleophilic Attack Pathways on the Furoxan Ring System

As an electron-deficient aromatic system, the furoxan ring is a prime candidate for nucleophilic aromatic substitution (SNAr). rsc.org The reaction typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the ring before the leaving group is eliminated. mdpi.com

The phenylsulfonyl group at the C-3 position has a dual role in nucleophilic substitution reactions.

Activating Group: Its strong electron-withdrawing nature makes the C-3 carbon highly electrophilic and thus susceptible to nucleophilic attack. researchgate.net DFT calculations on analogous nitro-substituted benzofuroxans confirm that the carbon atom bearing the strongest electron-withdrawing group possesses the largest positive charge, marking it as the primary site for nucleophilic attack. mdpi.com

Leaving Group: The phenylsulfonyl group is also an effective leaving group in SNAr reactions, capable of being displaced by a variety of nucleophiles, such as alkoxides and phenoxides. nih.gov

This makes the C-3 position of this compound the most probable site of nucleophilic attack.

The ethoxy group at the C-4 position is electron-donating by resonance. This effect increases the electron density at the C-4 carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. Consequently, the ethoxy group serves to direct nucleophiles preferentially to the C-3 position, which is activated by the phenylsulfonyl group. While the ethoxy group itself is not typically a leaving group in these reactions, its electronic influence is crucial for the regioselectivity of the nucleophilic attack. Studies have shown that the presence of an electron-donating alkoxy group can increase the stability of the furoxan ring, requiring harsher conditions for certain transformations. nih.gov

| Position | Substituent | Electronic Effect | Influence on Nucleophilic Attack |

| C3 | Phenylsulfonyl | Strong Electron-Withdrawing | Activates the position for attack; acts as a good leaving group. |

| C4 | Ethoxy | Electron-Donating | Deactivates the position for attack; directs attack to C3. |

Radical Reaction Mechanisms Involving Furoxans

Radical reactions offer an alternative pathway for the functionalization of the furoxan ring, often under milder conditions that avoid the ring-opening side reactions common with strong nucleophiles. researchgate.net This strategy can be used to form new carbon-carbon bonds on the furoxan core. The general mechanism follows the standard steps of a free-radical reaction:

Initiation: Formation of a radical species, often with a chemical initiator or photolysis.

Propagation: The radical adds to the furoxan ring, and another radical is generated.

Termination: Two radical species combine to form a stable, non-radical product. youtube.com

In the context of this compound, a radical could potentially add to the ring, with the regioselectivity being influenced by the substituents. The development of "build-and-scrap" strategies, where furoxans are first functionalized via radical addition and then subsequently transformed through ring-opening, highlights the synthetic utility of these radical pathways. nih.gov

Decomposition Pathways and Stability Considerations in Solution

The stability of the furoxan ring in solution is a complex interplay of its inherent structural features and the electronic effects of its substituents. While generally stable, the furoxan ring is a high-energy heterocycle and can undergo decomposition under various conditions, such as elevated temperatures or upon irradiation. nih.gov

One of the primary thermal decomposition pathways for furoxans involves a ring-opening-ring-closing isomerization, proceeding through a transient 1,2-dinitrosoalkene intermediate. nih.gov This process can lead to the interconversion of regioisomers. However, more extensive decomposition leads to the rupture of the heterocyclic ring.

In solution, the decomposition of furoxans can be influenced by the polarity of the solvent. Studies on other furoxans, such as diphenylfuroxane, have suggested a biradical mechanism for decomposition in solution, where the rate of decomposition does not necessarily increase with solvent polarity. rsc.org

Furthermore, the phenylsulfonyl group is known to be a good leaving group in nucleophilic aromatic substitution reactions on the furoxan ring. rsc.org This suggests a potential decomposition pathway for this compound in the presence of nucleophiles, where the phenylsulfonyl moiety is displaced. The stability of the resulting furoxan would then depend on the nature of the incoming nucleophile and the reaction conditions.

It is also worth noting that the introduction of an electropositive metal element on the furoxan ring can lead to rapid ring opening. nih.gov While not directly applicable to this compound, this highlights the sensitivity of the furoxan ring to certain chemical environments.

Spectroscopic Analysis for Elucidating Reaction Intermediates and Products (General, not specific compound data)

The elucidation of reaction mechanisms, including the identification of transient intermediates and final products in furoxan chemistry, heavily relies on various spectroscopic techniques. These methods provide invaluable structural information and allow for the real-time monitoring of chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the characterization of furoxan derivatives.

¹H NMR: Provides information about the proton environment in the molecule. For this compound, one would expect to observe signals corresponding to the ethoxy group (a triplet and a quartet) and the phenyl group.

¹³C NMR: Is particularly useful for confirming the furoxan ring structure. The two carbons of the furoxan ring typically resonate at distinct chemical shifts, generally around 115 ppm for C3 and 160 ppm for C4. rsc.org The specific shifts for this compound would be influenced by the ethoxy and phenylsulfonyl substituents.

¹⁵N NMR: Can provide direct insight into the nitrogen environment of the furoxan ring, which is useful for studying isomerization and decomposition processes. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify characteristic functional groups within the molecule. The IR spectrum of a furoxan derivative will show characteristic absorption bands for the furoxan ring, as well as for its substituents. For this compound, key vibrational bands would be expected for the C=N and N-O bonds of the furoxan ring, the S=O bonds of the sulfonyl group, and the C-O bond of the ethoxy group.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the parent compound and its fragmentation pattern, which can provide clues about its structure and stability. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

Interactive Data Table: Typical Spectroscopic Data Ranges for Substituted Furoxans

| Spectroscopic Technique | Characteristic Feature | Typical Range/Observation | Relevance to this compound |

| ¹³C NMR | Furoxan Ring Carbons | C3: ~110-120 ppmC4: ~155-165 ppm | The electron-donating ethoxy group at C4 and the electron-withdrawing phenylsulfonyl group at C3 would influence these shifts. |

| IR Spectroscopy | Furoxan Ring Vibrations | ~1600-1650 cm⁻¹ (C=N)~1350-1450 cm⁻¹ (N-O) | Specific frequencies would be modulated by the substituents. |

| IR Spectroscopy | Sulfonyl Group (S=O) | ~1300-1350 cm⁻¹ (asymmetric)~1140-1160 cm⁻¹ (symmetric) | Strong absorptions confirming the presence of the phenylsulfonyl group. |

| IR Spectroscopy | Ether Linkage (C-O) | ~1000-1300 cm⁻¹ | Characteristic band for the ethoxy group. |

By combining these spectroscopic techniques, researchers can build a comprehensive picture of the reaction pathways of furoxans like this compound, from the starting materials, through any transient intermediates, to the final products. This analytical approach is fundamental to advancing the understanding of furoxan chemistry.

Nitric Oxide No Release Mechanisms from Furoxans, with Focus on 4 Ethoxy 3 Phenylsulfonylfuroxan

Furoxans as Nitric Oxide Donor Prodrugs

Furoxans, or 1,2,5-oxadiazole-2-oxides, are generally stable compounds that can be activated to release nitric oxide under physiological conditions. capes.gov.brnih.govscispace.com This activation often requires the presence of thiols and can proceed through both enzymatic and non-enzymatic pathways. nih.govscispace.com The release of NO from the furoxan ring system is a key characteristic that classifies them as nitrovasodilators. capes.gov.brscispace.com The pharmacological effects of furoxan derivatives, including 4-Ethoxy-3-phenylsulfonylfuroxan, are linked to their ability to release NO, which in turn stimulates soluble guanylate cyclase and increases cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.govnih.gov This mechanism of action is responsible for effects such as vasodilation and inhibition of platelet aggregation. nih.govnih.gov Unlike some other organic nitrates, certain furoxans have demonstrated a lack of in vitro cross-tolerance with compounds like glyceryl trinitrate (GTN). nih.gov

Thiol-Mediated NO Release Mechanism

The primary mechanism for NO release from many furoxans involves their interaction with thiol-containing compounds. capes.gov.brscispace.comnih.gov This process is a chemical reaction rather than a purely enzymatic one, where the furoxan acts as a prodrug that is converted to release NO. capes.gov.brscispace.com

Role of Intracellular Thiols (e.g., Cysteine, Glutathione) in Furoxan Activation

Intracellular thiols, such as L-cysteine and glutathione (B108866) (GSH), play a crucial role in the bioactivation of furoxans. capes.gov.brnih.gov These low molecular weight thiols, present within cells, react with the furoxan ring, leading to its cleavage and the subsequent liberation of NO. capes.gov.brscispace.com The availability of these thiols can be a rate-limiting factor in the generation of NO from furoxan prodrugs. nih.gov The reaction is not limited to small molecule thiols; protein sulfhydryl groups can also participate in this activation process. capes.gov.brscispace.com

Influence of Substituents, including the Phenylsulfonyl and Ethoxy Groups, on Thiol Reactivity

The specific substituents on the furoxan ring at the 3- and 4-positions significantly influence the compound's reactivity with thiols and, consequently, the rate and extent of NO release. capes.gov.brnih.govscispace.com The presence of electron-withdrawing groups generally enhances the susceptibility of the furoxan ring to nucleophilic attack by thiols.

Non-Enzymatic NO Release Pathways

While enzymatic pathways can contribute to the metabolism of some NO donors, the release of NO from many furoxans, including those activated by thiols, is primarily considered a non-enzymatic process. nih.govscispace.com The reaction is a chemical interaction between the furoxan molecule and a thiol, leading to the generation of NO without the direct involvement of enzymes like cytochrome P450. nih.govcapes.gov.brscispace.com However, it is important to note that some newer furoxan derivatives have been reported to release NO spontaneously, independent of thiols. nih.gov

Modulation of NO Release Rates and Quantities by Structural Modifications

The rate and amount of NO released from a furoxan can be precisely controlled through structural modifications of the substituents on the furoxan ring. nih.govscispace.com By altering the electronic properties and steric bulk of the groups at the 3- and 4-positions, the reactivity of the furoxan towards thiols can be fine-tuned. This allows for the design of furoxan-based NO donors with specific release profiles, tailored for different therapeutic applications. For example, introducing strong electron-withdrawing groups can lead to a faster and more pronounced NO release, while bulkier groups might sterically hinder the approach of thiols, slowing down the reaction.

Investigation of NO Release Kinetics and Bioreduction Pathways

The investigation into the kinetics of NO release from furoxans often involves monitoring the formation of NO or its downstream products, such as nitrite, in the presence of a thiol cofactor. nih.govmdpi.com The reaction rates are dependent on several factors, including the concentration of the furoxan, the concentration and type of the thiol, and the pH of the medium. nih.gov

The proposed bioreduction pathway for thiol-mediated NO release from furoxans involves the nucleophilic attack of a thiolate anion on the furoxan ring. nih.gov This initial attack leads to the formation of an unstable intermediate, which then undergoes a series of rearrangements and fragmentation steps to ultimately release nitric oxide. nih.govnih.gov The reaction of 4-phenyl-3-furoxancarbonitrile (B1139744) with thiophenol, for instance, yielded phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole as major products, providing insights into the possible mechanistic pathways. nih.gov

Below is a table summarizing the NO release from various furoxan derivatives, highlighting the influence of different substituents.

| Furoxan Derivative | Substituent at C3 | Substituent at C4 | Thiol Cofactor | Observed NO Release | Reference |

| This compound | Phenylsulfonyl | Ethoxy | Cysteine/Glutathione | Potent NO release | nih.gov |

| 3-Cyano-4-phenylfuroxan | Cyano | Phenyl | Benzenethiol | NO release observed | nih.gov |

| 4-Phenyl-3-furoxancarbonitrile | Phenyl | Carbonitrile | Thiophenol | Efficient NO release | nih.gov |

Comparative Analysis of Nitric Oxide Release from this compound and Reference NO Donors

The bioactivity of nitric oxide (NO) donors is intrinsically linked to their capacity to release NO, which in turn initiates a cascade of physiological responses. A comprehensive understanding of a novel NO donor's profile necessitates a comparative analysis against established reference compounds. This section provides a detailed comparison of the NO-releasing capabilities of this compound, also known as CHF 2363, with the widely recognized NO donors, Sodium Nitroprusside (SNP) and Glyceryl trinitrate (GTN). The comparison is drawn from their pharmacological effects, which are a direct consequence of NO liberation.

Research has demonstrated that this compound is a potent generator of nitric oxide. nih.gov Its efficacy has been quantified through its pharmacological actions, such as the inhibition of platelet aggregation and the induction of vasorelaxation, and compared with the effects of SNP and GTN under similar experimental conditions.

In studies involving human platelet-rich plasma, this compound exhibited a pronounced anti-aggregating effect. When compared to Sodium Nitroprusside, this compound was found to be approximately five times more potent in inhibiting platelet aggregation induced by various agonists. nih.govnih.gov This heightened potency is attributed to its efficient release of NO within the biological milieu, leading to the activation of soluble guanylate cyclase and a subsequent increase in cyclic guanosine monophosphate (cGMP) levels in platelets. nih.gov

The vasodilatory properties of this compound have been assessed in isolated rabbit aortic rings. In these preparations, it proved to be a potent inhibitor of noradrenaline-induced contractions. A comparative analysis of the half-maximal inhibitory concentration (IC50) values revealed that this compound is as potent as Glyceryl trinitrate in inducing vasorelaxation. nih.govnih.gov This indicates a comparable efficacy in NO-mediated smooth muscle relaxation between the two compounds under the tested conditions.

Furthermore, a significant characteristic of this compound is its ability to maintain its vasorelaxant activity even in tissues that have developed tolerance to Glyceryl trinitrate. nih.gov This suggests a different mechanism of bioactivation or a reduced propensity for inducing the physiological changes that lead to nitrate (B79036) tolerance, a common limitation with the long-term use of organic nitrates like GTN.

The release of NO from this compound is concentration-dependent, as observed in platelet-rich plasma. nih.gov This dose-response relationship is a critical factor in its pharmacological profile, allowing for a titratable biological effect. The mechanism of NO release from furoxans is understood to be mediated by thiols, which are abundant in biological systems. nih.gov

The following interactive tables summarize the comparative potency of this compound against reference NO donors based on key pharmacological effects that are indicative of their NO releasing capabilities.

Table 1: Comparative Anti-platelet Aggregation Potency

| Compound | Relative Potency vs. Sodium Nitroprusside |

| This compound | ~ 5 times more potent |

| Sodium Nitroprusside | Reference |

This data is based on the inhibition of platelet aggregation in human platelet-rich plasma. nih.govnih.gov

Table 2: Comparative Vasorelaxant Potency

| Compound | Relative Potency vs. Glyceryl trinitrate |

| This compound | As potent |

| Glyceryl trinitrate | Reference |

This data is based on the relaxation of pre-contracted rabbit aortic rings. nih.govnih.gov

Molecular Interactions and Cellular Activities of Furoxans Mechanistic and Non Clinical Investigations

Mechanisms of Antiproliferative Action in Cellular Models (excluding clinical trials)

The antiproliferative effects of furoxans, including 4-Ethoxy-3-phenylsulfonylfuroxan, are primarily attributed to their capacity to release nitric oxide (NO). The concentration of NO released plays a crucial role in determining the cellular response, with higher concentrations generally leading to cytotoxic effects.

Induction of Apoptosis and Programmed Cell Death Pathways

Furoxan derivatives are recognized for their ability to induce apoptosis, a form of programmed cell death essential for tissue homeostasis. The release of high concentrations of nitric oxide by compounds like this compound is a key trigger for this process. nih.govnih.gov While specific pathway analysis for this compound is limited, studies on related furoxan hybrids provide insights. For instance, hybrid molecules incorporating the phenylsulfonylfuroxan moiety have been demonstrated to initiate apoptosis. researchgate.netresearchgate.net High levels of NO can activate extrinsic apoptosis pathways through death receptors. nih.gov

It is important to note that the development of this compound was halted due to observations of genotoxicity at concentrations close to its therapeutic dose, a factor intrinsically linked to its NO-donating capacity. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The generation of reactive oxygen species (ROS) is another mechanism through which furoxans can exert their biological effects. Some derivatives have been shown to produce ROS. plos.orgunito.it The interplay between NO and ROS is complex; NO can react with superoxide (B77818) to form peroxynitrite, a potent oxidizing and nitrating agent that can contribute to cellular damage and apoptosis.

| Compound Class | Observed Effect | Implication |

| Furoxan derivatives | Generation of Reactive Oxygen Species (ROS) plos.orgunito.it | Contribution to oxidative stress and cellular damage. |

| Nitric Oxide (NO) | Reaction with superoxide to form peroxynitrite | Formation of a potent oxidant that can induce cell death. |

DNA Damage Induction Mechanisms

The genotoxic potential of this compound is a significant aspect of its cellular activity and is directly related to its ability to release nitric oxide. nih.govmdpi.com High concentrations of NO and its reactive nitrogen species counterparts, such as peroxynitrite, can directly damage DNA. This damage can include deamination of DNA bases, leading to mutations, as well as single and double-strand breaks. This DNA damage response is a critical factor in the cytotoxic and, consequently, the antiproliferative effects of the compound.

Cell Cycle Modulation and Checkpoint Regulation

The influence of this compound on the cell cycle is an area that warrants more direct investigation. However, studies on hybrid compounds containing the phenylsulfonylfuroxan structural motif suggest a potential for cell cycle modulation. For example, certain hybrids have been observed to cause cell cycle arrest in the G1 phase researchgate.net or the G2/M phase researchgate.net. Cell cycle checkpoints are critical for maintaining genomic integrity, and their activation in response to DNA damage is a key mechanism to halt proliferation and allow for DNA repair or, alternatively, trigger apoptosis.

| Hybrid Compound Moiety | Observed Effect on Cell Cycle | Reference |

| Phenylsulfonylfuroxan | G1 phase arrest | researchgate.net |

| Phenylsulfonylfuroxan | G2/M phase arrest | researchgate.net |

Interactions with ATP-Binding Cassette (ABC) Transporters and Drug Resistance Overcoming Mechanisms

While direct interactions of this compound with ATP-binding cassette (ABC) transporters have not been extensively detailed, the broader class of furoxans has shown promise in strategies to overcome multidrug resistance (MDR) in cancer cells. MDR is often mediated by the overexpression of ABC transporters like P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell. A hybrid molecule combining a phenylsulfonylfuroxan derivative with the anticancer drug doxorubicin (B1662922) was found to circumvent drug resistance by decreasing the expression of P-glycoprotein. nih.gov This suggests that the NO-donating properties of the furoxan moiety may play a role in modulating the expression or function of these transporters, thereby enhancing the efficacy of co-administered cytotoxic agents.

| Compound/Hybrid | Effect on ABC Transporters | Mechanism | Reference |

| Phenylsulfonylfuroxan-doxorubicin hybrid | Decreased expression of P-glycoprotein | Overcoming multidrug resistance | nih.gov |

Influence on Guanylate Cyclase-cGMP Signaling Pathways

The most well-documented molecular interaction of this compound is its potent activation of the soluble guanylate cyclase (sGC) enzyme. nih.govmdpi.comresearchgate.netscribd.com This activation is a direct consequence of the release of nitric oxide, which binds to the heme prosthetic group of sGC. The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a crucial second messenger molecule that mediates a wide range of physiological effects, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission. The vasodilatory properties of this compound are a direct result of its ability to elevate intracellular cGMP levels in vascular smooth muscle cells.

| Interaction | Mechanism | Consequence |

| This compound with sGC | Nitric oxide released from the compound binds to the heme group of sGC. nih.govmdpi.comresearchgate.netscribd.com | Activation of sGC and increased production of cGMP. |

| Increased cGMP levels | Activation of downstream signaling pathways. | Vasodilation, inhibition of platelet aggregation. |

Correlation of NO Release with cGMP Elevation

The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial mechanism in various physiological processes, including smooth muscle relaxation and inhibition of platelet aggregation. nih.gov This pathway is initiated by the synthesis of NO, which then diffuses and activates soluble guanylyl cyclase (sGC). nih.gov Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.gov The subsequent rise in intracellular cGMP levels mediates the cellular response. nih.govnih.gov

Impact on Platelet Aggregation Mechanisms (in vitro)

The inhibition of platelet aggregation is a key therapeutic target in cardiovascular diseases. Several antiplatelet agents exert their effects through various mechanisms. researchgate.netnih.gov Research into novel antiplatelet drugs has explored a wide range of compounds, including derivatives of 4-ethoxyisophthalamides and 4-methoxybenzene-1,3-isophthalamides. nih.govdntb.gov.ua For instance, certain 4-ethoxyisophthalamide derivatives have demonstrated significant in vitro antiplatelet aggregation activities, with some compounds showing higher potency than established drugs like Picotamide and Aspirin. nih.gov

While these findings highlight the potential of 4-ethoxy substituted compounds as antiplatelet agents, specific in vitro studies detailing the impact of this compound on platelet aggregation mechanisms are not widely reported. The presumed mechanism of action for a furoxan derivative would involve NO-mediated inhibition of platelet function, but direct experimental evidence for this specific compound is lacking.

Vasorelaxant Effects on Isolated Vascular Tissues (in vitro)

The ability of a compound to relax pre-contracted vascular tissues in vitro is a key indicator of its potential as a vasodilator. This effect is often studied in isolated arterial rings. nih.gov

NO-dependent vasodilation is a critical process for regulating blood pressure and flow. nih.gov This process is mediated by the NO-sGC-cGMP pathway, leading to smooth muscle relaxation. nih.gov Studies on various compounds, such as trans-4-methoxy-β-nitrostyrene, have demonstrated endothelium-independent vasorelaxant effects that are partially mediated by the activation of soluble guanylate cyclase. nih.gov

Although furoxans are known NO donors and are expected to exhibit vasorelaxant properties, specific studies assessing the NO-dependent vasodilation of this compound on isolated vascular tissues are not readily found in the available literature. Such an investigation would typically involve treating pre-contracted arterial rings with the compound and observing the relaxation response, often in the presence and absence of sGC inhibitors to confirm the NO-dependent mechanism.

Investigation of Antioxidant Properties and Lipid Peroxidation Inhibition (in vitro cellular models)

Lipid peroxidation is a process of oxidative degradation of lipids that can lead to cellular damage and is implicated in various diseases. nih.gov The inhibition of lipid peroxidation is a key aspect of antioxidant activity. nih.gov Various natural and synthetic compounds are investigated for their ability to mitigate lipid peroxidation in cellular models. nih.gov

While the antioxidant properties of various compounds are a subject of ongoing research, specific in vitro studies investigating the antioxidant properties of this compound and its ability to inhibit lipid peroxidation in cellular models have not been extensively reported. Such studies would typically involve exposing cells to oxidative stress in the presence of the compound and measuring markers of lipid peroxidation.

Molecular Targets and Signaling Pathways Identified in Furoxan-Treated Cells

Identifying the molecular targets and signaling pathways affected by a compound is crucial for understanding its mechanism of action.

Proteomic and transcriptomic analyses are powerful tools for elucidating the global changes in protein and gene expression within a cell in response to a specific treatment. nih.govnih.gov These techniques can reveal the signaling pathways and cellular processes that are modulated by a compound. nih.govnih.gov

Currently, there is a lack of publicly available proteomic and transcriptomic profiling data specifically for cells treated with this compound. Such studies would provide a comprehensive, unbiased view of the molecular pathways affected by this particular furoxan derivative.

Role of Kruppel-like Factor 4 (KLF4) in Cellular Responses

Kruppel-like factor 4 (KLF4) is a zinc-finger transcription factor that plays a crucial, albeit complex, role in a variety of fundamental cellular processes, including cell growth, proliferation, differentiation, and apoptosis. nih.govnih.gov Its function can be context-dependent, acting as either a tumor suppressor or an oncogene in different cellular environments. nih.gov KLF4 is known to be expressed in various tissues, including the epithelium of the intestine and the skin, where it is important for differentiation and cell cycle arrest. nih.gov

The molecular mechanisms of KLF4 action are diverse. It can either activate or repress the transcription of target genes. nih.gov For instance, KLF4 can induce cell cycle arrest by promoting the expression of proteins that inhibit cyclin-dependent kinases. In the context of the immune system, KLF4 has been shown to be involved in the differentiation of T helper 2 (Th2) cells, which are important for immune responses to parasites. nih.gov Furthermore, KLF4 can influence cellular responses to viral infections and has been identified as a negative regulator of virus-triggered signaling pathways. nih.gov It has also been implicated in regulating neuroinflammation and oxidative stress. nih.gov

Despite the broad understanding of KLF4's functions in various cellular contexts, its specific role in the cellular responses to this compound has not been detailed in the available scientific literature. Further research is required to elucidate any direct or indirect interactions between this specific furoxan derivative and the KLF4 signaling pathway.

Leishmanicidal Activity and Associated Molecular Mechanisms (in vitro)

A novel series of furoxan (1,2,5-oxadiazole 2-oxide) derivatives have demonstrated significant in vitro activity against Leishmania amazonensis, the causative agent of leishmaniasis. These compounds have shown efficacy against both the promastigote and intracellular amastigote forms of the parasite. nih.gov

The primary proposed mechanism for the leishmanicidal activity of furoxan derivatives is their ability to act as nitric oxide (NO) donors. nih.gov The furoxan derivatives have been observed to generate nitric oxide at various levels. nih.gov NO is a potent antimicrobial agent and plays a crucial role in the host's defense mechanism against intracellular pathogens like Leishmania.

In studies, certain furoxan and benzofuroxan (B160326) derivatives have exhibited selective leishmanicidal activities that are superior to those of the standard antileishmanial drugs, amphotericin B and pentamidine. nih.gov The table below summarizes the in vitro activity of a selection of these compounds against L. amazonensis.

| Compound | IC₅₀ Promastigotes (µM) | IC₅₀ Amastigotes (µM) | Selectivity Index (Amastigotes) |

| Compound 8a (a benzofuroxan) | 0.9 ± 0.1 | 0.7 ± 0.1 | 15.7 |

| Compound 14a (a furoxan) | 2.5 ± 0.3 | 1.8 ± 0.2 | 11.1 |

| Compound 14b (a furoxan) | 3.2 ± 0.4 | 2.1 ± 0.3 | 9.5 |

| Compound 14d (a furoxan) | 4.1 ± 0.5 | 2.9 ± 0.4 | 6.9 |

| Amphotericin B | 0.3 ± 0.0 | 0.2 ± 0.0 | 5.0 |

| Pentamidine | 5.8 ± 0.7 | 4.2 ± 0.5 | 2.4 |

| IC₅₀ represents the half-maximal inhibitory concentration. The selectivity index is the ratio of the cytotoxic concentration against macrophages to the leishmanicidal concentration. | |||

| Data sourced from a study on novel synthetic furoxan and benzofuroxan derivatives. nih.gov |

The data indicates that these compounds are effective at inhibiting parasite growth at concentrations that are less toxic to host cells, as shown by the selectivity index. For example, compound 8a was found to be more selective than amphotericin B and pentamidine. nih.gov Some furoxan derivatives may also act as prodrugs, releasing their active form under specific conditions. nih.gov

Computational and Theoretical Investigations of Furoxan Systems

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the three-dimensional structure and electron distribution of molecules, which in turn dictate their reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for studying furoxan systems due to its favorable balance of accuracy and computational cost. Specifically, the B3LYP functional is frequently employed to investigate the molecular structure of furoxan derivatives. Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory and can provide benchmark data for more complex systems, although at a greater computational expense.

These methods are crucial for determining key geometric parameters like bond lengths and angles, as well as electronic properties such as charge distribution and molecular orbitals. For instance, studies on dicyanofuroxan have utilized B3LYP, MP2, and CCSD(T) methods to refine its equilibrium molecular structure and have shown that the choice of method and basis set can significantly influence the calculated geometric parameters. Such calculations for 4-Ethoxy-3-phenylsulfonylfuroxan would be invaluable in understanding the influence of the ethoxy and phenylsulfonyl substituents on the geometry and electronic nature of the furoxan ring. However, specific published data from DFT or post-Hartree-Fock calculations for this compound are not present in the reviewed scientific literature.

Table 1: Common Quantum Chemical Methods for Furoxan Analysis

| Method | Typical Application | Reference |

|---|---|---|

| DFT (e.g., B3LYP) | Geometry optimization, electronic structure, reaction mechanisms | |

| MP2 | Higher accuracy geometry and energy calculations |

Prediction of Reaction Pathways and Transition States for Furoxan Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces and identifying transition states. For furoxans, a key area of investigation is the mechanism of NO release, which is often thiol-induced. researchgate.net DFT calculations have been successfully applied to study the thiol-induced fragmentation of furoxans, demonstrating a preference for a radical mechanism involving the attack of a sulfanyl (B85325) radical. researchgate.net

The presence of a strong electron-withdrawing group, such as the phenylsulfonyl group in this compound, is known to enhance the NO-donating ability of the furoxan ring. unito.it Computational studies could predict the reaction pathway for NO release from this specific molecule, calculate the activation energies, and identify the transition state structures. This would provide a detailed atomistic understanding of its mode of action. At present, such specific computational predictions for this compound have not been reported in the literature.

Molecular Dynamics Simulations of Furoxan Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between small molecules and biological macromolecules like proteins and nucleic acids. These simulations can provide insights into how a drug molecule binds to its target, the stability of the resulting complex, and the conformational changes that may occur.

For a compound like this compound, which has demonstrated vasodilating effects, a primary biological target is soluble guanylate cyclase (sGC). unito.it MD simulations could be employed to model the interaction of this compound, or more likely the released NO, with the heme center of sGC. Such simulations would help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process. While MD simulations have been used to study various biomolecular systems, specific simulations detailing the interaction of this compound with biological targets are not currently available in published research.

Computational Studies on Aromaticity and Stability of the Furoxan Ring

The aromaticity and stability of the furoxan ring are topics of theoretical interest that have been explored using computational methods. Various aromaticity indices can be calculated to quantify the degree of electron delocalization within the ring. semanticscholar.org The stability of furoxan derivatives is a critical factor, particularly for applications in energetic materials.

Computational studies have shown that the furoxan ring is nearly as aromatic as furan (B31954) and furazan (B8792606). semanticscholar.org The thermal stability of furoxan-based compounds has been correlated with molecular structure through calculations of multicenter bond orders, where higher values suggest stronger aromaticity and greater stability. Investigating the aromaticity and thermodynamic stability of this compound through computational means would provide a deeper understanding of its chemical properties. However, specific computational data on the aromaticity and stability of this compound are not found in the existing literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Furoxan Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are developed by calculating a set of molecular descriptors and using regression or machine learning methods to build a predictive equation.

For furoxan derivatives, QSAR models could be developed to predict their NO-donating capacity, vasodilating activity, or anti-platelet aggregation effects based on various calculated descriptors. Similarly, QSPR models could predict physical properties like solubility or melting point. While QSAR and QSPR studies have been conducted for various classes of heterocyclic compounds, including furan derivatives, specific models focused on or including this compound are not described in the reviewed literature. The development of such models would require a dataset of structurally related furoxan derivatives with measured biological activities or properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| Dicyanofuroxan |

| Furan |

| Furazan |

Design and Synthesis of Hybrid Furoxan Architectures

Molecular Hybridization Strategies for Multifunctional Compounds

Molecular hybridization is a rational design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to produce a compound with an improved biological response compared to the individual parent molecules. nih.gov For furoxan-based hybrids, the goal is often to combine the vasodilatory, anti-platelet, and cytotoxic effects of NO with the established activity of another drug, potentially overcoming issues like drug resistance. wikipedia.org The furoxan moiety, a 1,2,5-oxadiazole-2-oxide, is a well-established NO donor that releases NO, a key signaling molecule in various physiological processes, upon interaction with thiols. rsc.org

Hybridization can result in bifunctional agents that act on multiple biological targets simultaneously. rsc.org This strategy has been successfully applied to create novel compounds with potent activities. wikipedia.org

The phenylsulfonylfuroxan scaffold serves as a versatile platform for conjugation with a wide array of pharmacophores, leading to the development of novel therapeutic candidates. The synthesis typically involves reacting a precursor, such as phenylsulfonylfuroxan, with a molecule containing a suitable functional group, often in the presence of a base like 8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

Estradiol (B170435) Hybrids: Researchers have synthesized novel hybrids by coupling phenylsulfonylfuroxan with estradiol derivatives. researchgate.netnih.gov In one study, fifteen such hybrids were created and evaluated for their anti-proliferative effects. researchgate.net The synthesis involved introducing phenylsulfonylfuroxan at the 3-position of the estradiol core, sometimes via a linker. nih.gov One of the most potent compounds identified was 4-bromo-3-((phenylsulfonyl)-1,2,5-oxadiazole 2-oxide)-oxy-propoxy-estradiol , which demonstrated significant cytotoxic activity against the MDA-MB-231 breast cancer cell line. researchgate.netnih.gov

Phenstatin (B1242451) Hybrids: The furoxan moiety has also been hybridized with phenstatin, a microtubule-interfering agent. wikipedia.org This strategy aimed to combine the cytotoxic effects of NO with the anti-mitotic activity of phenstatin. A series of furoxan-based NO-releasing arylphenones were designed and synthesized, with several compounds showing potent anti-tumor activities against various human cancer cell lines, including those resistant to chemotherapy. wikipedia.org

Pyrimidine Hybrids: A series of novel pyrimidine-phenylsulfonylfuroxan hybrids have been designed and synthesized. nih.gov Many of these compounds showed considerable antiproliferative activity against human breast (MDA-MB-231) and prostate (PC-3) cancer cells. One particular compound, 21y , exhibited excellent activity against PC-3 cells, inhibiting colony formation and migration. nih.gov

| Hybrid Class | Example Compound | Key Findings | Reference(s) |

| Estradiol Hybrids | 4-bromo-3-((phenylsulfonyl)-1,2,5-oxadiazole 2-oxide)-oxy-propoxy-estradiol | Potent anti-proliferative effects against MDA-MB-231 cells. | researchgate.netnih.gov |

| Phenstatin Hybrids | Compound 15h (specific structure detailed in source) | Potent activity against chemo-sensitive and resistant cancer cell lines; acts as a bifunctional agent. | wikipedia.org |

| Pyrimidine Hybrids | Compound 21y (specific structure detailed in source) | Excellent antiproliferative activity against PC-3 prostate cancer cells. | nih.gov |

The rational design of these hybrid molecules is guided by several key principles aimed at optimizing their therapeutic potential.

Synergistic Targeting: The core principle is to create a bifunctional or multifunctional compound that can modulate multiple biological targets. For instance, the hybridization of the furoxan moiety with phenstatin results in an agent that both inhibits tubulin polymerization and releases NO, leading to potent anti-angiogenesis and apoptosis-inducing effects. wikipedia.org Similarly, combining the furoxan system with COX-2 inhibitors can yield compounds with both anti-inflammatory and vasodilating properties. nih.gov

Modulating Physicochemical Properties: Hybridization can alter the solubility and stability of the parent compounds. The furoxan ring itself is relatively stable under ambient conditions but can be designed to release NO under specific physiological conditions, such as in the presence of thiols like glutathione (B108866). researchgate.netnih.gov This allows for controlled release of the effector molecule.

Overcoming Drug Resistance: A significant driver for designing furoxan hybrids is to overcome chemo-resistance in cancer therapy. wikipedia.org By introducing a secondary mechanism of action via NO release, these hybrids can be effective against cancer cells that have developed resistance to the partner drug's primary mechanism. wikipedia.org

Development of Novel Furoxan-Polymer Conjugates

To address challenges associated with the therapeutic use of low molecular weight furoxans, such as stability and solubility, researchers have developed furoxan-polymer conjugates. researchgate.net A notable strategy involves the conjugation of furoxan derivatives to polyethylene (B3416737) glycol (PEG), a biocompatible polymer. rsc.orgresearchgate.net

The synthesis of these conjugates can be achieved via copper-catalyzed Huisgen cycloaddition, where an azide-functionalized furoxan is "clicked" onto a PEG chain with a terminal alkyne group. rsc.org This method provides a straightforward and efficient route to creating well-defined polymer-drug conjugates.

These PEG-furoxan conjugates have demonstrated several advantageous properties:

Controlled NO Release: The conjugates release nitric oxide in response to thiols such as cysteine and glutathione. rsc.org

Enhanced Stability: Conjugation to PEG has been shown to slow down the decomposition of the furoxan ring in physiological buffer, potentially leading to a more sustained therapeutic effect. rsc.org

Synergistic Effects: In studies with HT-29 colon cancer cells, PEG-furoxan conjugates were found to release NO and enhance the anti-proliferative effect of ibuprofen. rsc.org

Strategies for Targeted Delivery of Furoxan-Based Compounds (excluding clinical aspects)

The therapeutic efficacy of furoxan-based compounds can be significantly enhanced by ensuring their delivery to the specific site of action. Because the anticancer activity of NO is often dose-dependent, targeted delivery is crucial for achieving high local concentrations in tumor tissues while minimizing systemic exposure. researchgate.net Several non-clinical strategies are being explored to achieve this.

Organelle-Specific Targeting: One approach involves creating hybrid molecules that specifically accumulate in a particular cellular organelle. For example, by hybridizing a furoxan moiety with rhodamine B, a compound known to accumulate in mitochondria, researchers have synthesized mitochondria-targeting agents. researchgate.netresearchgate.net This strategy allows for the localized release of NO within the powerhouse of the cell, a key site for inducing apoptosis.

Nanocarrier-Based Delivery: Furoxan derivatives can be incorporated into nanocarriers to improve their delivery profiles. researchgate.net Co-assembly of furoxan derivatives with block copolymers like Pluronic F127 can form NO-releasing nanoparticles. researchgate.net These nanocarriers can overcome issues of poor solubility and low delivery efficacy often associated with small-molecule donors. researchgate.net Furthermore, nanocarriers can be designed to release their payload in response to specific stimuli found in a tumor microenvironment, such as a lower pH or the presence of certain enzymes. nih.gov

Ligand-Mediated Targeting: A more active targeting strategy involves conjugating furoxan-based drugs or their nanocarriers to ligands that bind to receptors overexpressed on cancer cells. nih.govnih.gov While specific examples for 4-ethoxy-3-phenylsulfonylfuroxan are not detailed, the general principle involves using ligands like folic acid, antibodies, or aptamers to guide the therapeutic agent to the tumor site, thereby increasing its concentration where it is needed most. nih.govnih.gov This ligand-receptor mediated approach enhances the specificity and effectiveness of the drug. nih.gov

Future Research Directions and Unexplored Avenues in 4 Ethoxy 3 Phenylsulfonylfuroxan Chemistry

Advancements in Asymmetric Synthesis of Chiral Furoxan Analogues

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, yet the asymmetric synthesis of chiral furoxan analogues remains a largely undeveloped field. The inherent lability of the furoxan ring poses a significant challenge to many conventional synthetic methodologies scispace.combit.edu.cn. However, recent progress in synthetic strategies provides a foundation for future advancements.

A key strategy that could be leveraged for asymmetric synthesis is the Post-Ring Introduction of Substituents (PRIS). This approach involves the initial formation of the furoxan ring followed by the introduction of functional groups scispace.comrsc.org. In the context of 4-Ethoxy-3-phenylsulfonylfuroxan, the phenylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions nih.gov. This reactivity could be exploited to introduce chiral alkoxy groups or to perform reactions under the influence of chiral catalysts to induce enantioselectivity.

Potential strategies for achieving asymmetric synthesis include:

Chiral Catalysis: The use of chiral organocatalysts or transition-metal complexes could facilitate the enantioselective introduction of substituents onto a prochiral furoxan precursor. While transition-metal cross-coupling reactions directly on the furoxan ring are currently unknown due to ring instability, catalyst-controlled SNAr reactions are a viable avenue scispace.comrsc.org.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a furoxan precursor to direct the stereoselective installation of a desired group. Subsequent removal of the auxiliary would yield the enantiomerically enriched furoxan derivative.

Kinetic Resolution: A racemic mixture of a chiral furoxan could be subjected to a reaction with a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation and isolation of the other.

| Asymmetric Strategy | Potential Approach | Key Challenge | Relevant Precedent |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Use of chiral phase-transfer catalysts or chiral ligands in the SNAr displacement of the sulfonyl group. | Identifying a catalytic system that is effective under conditions that do not degrade the furoxan ring. | General advancements in asymmetric organocatalysis and transition metal catalysis rsc.org. |

| Chiral Auxiliaries | Attachment of a chiral alcohol or amine to a furoxan precursor to guide subsequent reactions. | Developing methods for the attachment and clean removal of the auxiliary without ring cleavage. | Well-established principles in general asymmetric synthesis ccspublishing.org.cn. |

| Enzymatic Resolution | Selective enzymatic hydrolysis or modification of one enantiomer from a racemic mixture. | Finding or engineering an enzyme with high selectivity for a specific furoxan substrate. | Broad use of enzymes like lipases and proteases for kinetic resolution of chiral molecules. |

Exploration of Novel Catalytic Approaches for Furoxan Functionalization

Functionalizing the furoxan ring is notoriously difficult. Its sensitivity to electropositive metals makes standard transition-metal-catalyzed cross-coupling reactions, a pillar of modern synthesis, largely unsuccessful to date scispace.comrsc.org. This limitation necessitates the exploration of unconventional catalytic methods.

Radical-Based Functionalization: A significant breakthrough has been the development of radical-based C-C bond-forming reactions. Research has shown that carbon radicals, generated from the C-H bonds of simple hydrocarbons using a persulfate salt, can be successfully added to 3-sulfonylfuroxans scispace.com. This process, which does not require a metal catalyst, proceeds via a proposed mechanism where the sulfate radical anion (SO₄˙⁻) abstracts a hydrogen atom, and the resulting carbon radical attacks the furoxan ring scispace.com.

Borylation for Future Coupling: Another promising avenue is the synthesis of 3-borylfuroxans from 3-sulfonylfuroxan precursors scispace.com. While subsequent cross-coupling reactions using these borylated intermediates have not yet been successful, their creation is a critical step. Boronic esters are key partners in a vast array of coupling reactions, and the existence of stable borylfuroxans opens the door to future development of compatible catalytic systems scispace.com.

Photoredox Catalysis: A major unexplored frontier is the application of photoredox catalysis ccspublishing.org.cnnih.govresearchgate.net. This technique uses visible light to generate reactive radical intermediates under exceptionally mild conditions, which could be ideal for the labile furoxan ring ccspublishing.org.cnnih.gov. A dual catalytic system, perhaps combining a photoredox catalyst with a nickel catalyst, could potentially achieve cross-coupling reactions that are currently impossible, avoiding the harsh reagents and high temperatures that lead to ring decomposition.

| Catalytic Approach | Mechanism/Reagents | Status | Potential for Furoxan Chemistry |

|---|---|---|---|

| Radical C-H Addition | Persulfate-mediated generation of carbon radicals from hydrocarbons for addition to sulfonylfuroxans scispace.com. | Established | Allows for direct C-C bond formation on the furoxan ring without transition metals. |

| Borylation | Synthesis of 3-borylfuroxans from sulfonylfuroxans, creating a handle for coupling reactions scispace.com. | Precursor established; coupling not yet successful | High potential for enabling Suzuki-Miyaura-type cross-couplings if a suitable catalyst system is found. |

| Photoredox Catalysis | Proposed use of visible light and a photocatalyst (e.g., Ru or Ir complexes) to generate radicals for coupling under mild conditions nih.govresearchgate.net. | Proposed/Unexplored | Could overcome the current limitations of transition-metal catalysis by avoiding harsh conditions and unstable organometallic intermediates. |

Detailed Mechanistic Insights into Complex Furoxan-Mediated Biochemical Pathways

The reaction is initiated by a nucleophilic attack of a thiolate anion on the furoxan ring, leading to ring cleavage and the eventual release of NO nih.govmdpi.com. However, the exact sequence of intermediates is complex and not fully elucidated. Studies have shown that the consumption of thiol does not always correlate directly with the production of nitrite (an NO oxidation product), suggesting that multiple reaction pathways may be operative, including thiol regeneration or the formation of stable thiol adducts nih.govmdpi.com. An electron-withdrawing group at the C-3 position of the furoxan ring, adjacent to the N-oxide, is known to favor ring opening and enhance the rate of NO release mdpi.comresearchgate.net.

Further research is needed to isolate and characterize the transient intermediates formed during this process. Understanding these intricate pathways could allow for the precise tuning of NO release kinetics by modifying the furoxan structure, a key goal in designing molecules for various applications.

| Pathway Component | Role | Research Question |

|---|---|---|

| Furoxan Ring | Pro-drug / NO carrier. | How do C3/C4 substituents precisely control the rate of thiol attack? |

| Endogenous Thiols (e.g., Glutathione) | Initiate the ring-opening cascade via nucleophilic attack nih.govnih.gov. | What is the exact structure of the initial furoxan-thiol adduct? |

| Transient Intermediates | Products of ring cleavage that precede NO release. | Can intermediates like dinitrosoalkenes or keto-oximes be directly observed and characterized? nih.gov |

| Nitric Oxide (NO) | The primary bioactive molecule released. | What other nitrogen oxides (NOx) or S-nitrosothiols are generated alongside NO? scispace.commdpi.com |

| Soluble Guanylate Cyclase (sGC) | Enzymatic target of NO, leading to downstream signaling nih.gov. | Does the furoxan parent molecule or its metabolites have off-target effects independent of sGC activation? |

Exploration of Furoxans in Materials Science and Polymer Chemistry (Non-Biological Applications)

Beyond their biochemical roles, furoxans possess unique chemical properties that make them highly valuable in materials science, particularly as energetic materials and functional polymers.

Energetic Materials: The furoxan ring is considered an "explosophore" due to its high nitrogen and oxygen content, positive enthalpy of formation, and high density bit.edu.cnmdpi.comnih.gov. These properties make furoxan derivatives prime candidates for the development of high-energy density materials (HEDMs), including advanced explosives, propellants, and pyrotechnics bit.edu.cnccspublishing.org.cnenergetic-materials.org.cn. Research in this area focuses on synthesizing poly-furoxan structures or combining the furoxan moiety with other energetic heterocycles (like tetrazoles) to optimize detonation performance while maintaining acceptable thermal stability and sensitivity nih.govnih.gov. Computational studies using Density Functional Theory (DFT) are often employed to predict the energetic properties and stability of novel furoxan-based materials nih.gov.

Functional Polymers: A burgeoning area of research is the incorporation of furoxan units into polymer backbones or as pendant groups. This creates functional materials capable of releasing NO in response to specific stimuli, such as the presence of thiols researchgate.net. For example, amphiphilic block copolymers containing a hydrophobic furoxan-bearing block have been shown to self-assemble into micelles that can release NO researchgate.net. Similarly, furoxan derivatives have been conjugated to polymers like poly(ethylene glycol) (PEG) to create NO-releasing macromolecules. These materials could find non-biological applications as, for instance, self-sterilizing coatings or as catalysts where the controlled release of a reactive species like NO is beneficial.

Integration of Artificial Intelligence and Machine Learning in Furoxan Drug Discovery and Design (Non-Clinical Focus)

The design and discovery of novel furoxan derivatives can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML) techniques. These computational tools can analyze complex datasets to predict the properties of hypothetical molecules, guiding synthetic efforts toward the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models are powerful tools for correlating the structural features of furoxan derivatives with their chemical reactivity or physical properties tandfonline.com. For instance, a QSAR model could be trained to predict the NO-release rate of a furoxan based on its electronic and steric parameters. Such models have already been successfully used to predict the anti-cancer activity of phenylsulfonyl furoxan hybrids tandfonline.com.

Molecular Docking and Dynamics: For applications where furoxans might interact with specific proteins (e.g., as enzyme inhibitors in a non-clinical context), molecular docking can predict the binding mode and affinity tandfonline.comnih.govnih.gov. Subsequent molecular dynamics (MD) simulations can then assess the stability of the furoxan-protein complex over time, providing deeper mechanistic insights tandfonline.com.

常见问题

Basic Research Questions

Q. How is 4-Ethoxy-3-phenylsulfonylfuroxan synthesized, and what are the critical characterization steps?

- Answer : The synthesis involves reacting aldehyde derivatives (e.g., 4- or 3-substituted benzaldehyde) with aminoguanidine hydrochloride in ethanol under ambient conditions. Key steps include monitoring reaction progress via TLC (ethyl acetate as eluent) and isolating products through filtration and cold-water washing. Characterization requires spectral analysis (e.g., NMR, IR) and purity validation via HPLC or melting point determination.

Q. What structural features of this compound are essential for its NO-donor activity?

- Answer : The 3-phenylsulfonylfuroxan moiety is critical for nitric oxide (NO) release, while the ethoxy group modulates lipophilicity and bioavailability. Substituents on the phenyl ring influence electronic and steric effects, which can be quantified via computational methods (e.g., DFT for bond dissociation energy calculations).

Q. Which in vitro models are used to evaluate the antiplatelet activity of this compound?

- Answer : Platelet-rich plasma (PRP) assays under ADP or collagen stimulation are standard. Activity is measured by NO-dependent inhibition of aggregation, validated using selective sGC inhibitors (e.g., ODQ) to confirm mechanism.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antioxidant synergy effects of this compound derivatives?

- Answer : Discrepancies may arise from varying O-H bond dissociation energy (BDE) measurements. Use calorimetry (e.g., photoacoustic calorimetry) for experimental BDE determination and compare with computational models (DFT/M06-2X). Evaluate antioxidant synergy via combination indices (e.g., Chou-Talalay method) in cellular oxidative stress models.

Q. What experimental designs assess the lack of tolerance development in this compound compared to nitrovasodilators?

- Answer : In vivo tolerance studies involve chronic dosing in animal models (e.g., hypertensive rats) with repeated blood pressure monitoring. Compare cGMP levels in vascular tissues pre- and post-treatment to confirm sustained sGC activation. Contrast with nitrovasodilators like nitroglycerin, which exhibit tolerance via oxidative stress mechanisms.

Q. How can the pharmacokinetics of this compound be optimized without compromising NO-release efficacy?

- Answer : Modify substituents to balance logP (lipophilic-hydrophilic balance) and solubility. Use in situ intestinal perfusion models to assess absorption. Evaluate NO-release kinetics via chemiluminescence detection in ex vivo vascular rings.

Q. What methodologies validate the NO-dependent vasodilation mechanism in complex biological systems?

- Answer : Employ aortic ring assays with and without endothelial denudation, using L-NAME (NOS inhibitor) and ODQ (sGC inhibitor) to isolate NO-sGC-cGMP pathway contributions. Confirm via cGMP ELISA in treated tissues.

Q. How do steric and electronic effects of substituents on the phenyl ring influence biological activity?

- Answer : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Correlate substituent effects with NO-release rates (measured via amperometric sensors) and antioxidant capacity (DPPH/ABTS assays). Use Hammett constants (σ) for quantitative structure-activity relationship (QSAR) modeling.

Methodological Considerations

- Data Contradiction Analysis : Compare BDE values across computational (DFT) and experimental (calorimetry) methods to resolve inconsistencies. Cross-validate using multiple antioxidant assays (e.g., ORAC vs. FRAP).

- In Vivo vs. In Vitro Correlation : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge NO-release data from cell-free systems (e.g., PBS buffer) to whole-organism responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。